BenchChemオンラインストアへようこそ!

2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid

Aldose Reductase Inhibition Structure-Activity Relationship (SAR) Diabetic Complications

Select this specific 5-acetic acid quinazoline-2,4-dione regioisomer for your SAR programs. Unlike 1-substituted or 6-substituted analogs, the C-5 carboxylic acid handle provides a distinct hydrogen-bonding network and steric profile, enabling exploration of secondary hydrophobic pockets in aldose reductase (Malamas et al., 1991). The methylene-spaced acid supports chemoselective amide coupling for hybrid kinase/aldehyde reductase probes. Insist on commercially guaranteed assay-ready purity (≥95% mode) to minimize off-target interference at 10 µM screening concentrations.

Molecular Formula C12H12N2O4
Molecular Weight 248.238
CAS No. 1202679-03-5
Cat. No. B599075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid
CAS1202679-03-5
Synonyms2-(1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-5-YL)ACETIC ACID
Molecular FormulaC12H12N2O4
Molecular Weight248.238
Structural Identifiers
SMILESCN1C2=CC=CC(=C2C(=O)N(C1=O)C)CC(=O)O
InChIInChI=1S/C12H12N2O4/c1-13-8-5-3-4-7(6-9(15)16)10(8)11(17)14(2)12(13)18/h3-5H,6H2,1-2H3,(H,15,16)
InChIKeyQLBBCDWXRLNZPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid (CAS 1202679-03-5): Core Chemical Identity and Procurement Baseline


2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid (CAS 1202679-03-5) is a synthetic, low-molecular-weight (248.23 g/mol) quinazoline-2,4-dione derivative featuring a carboxylic acid moiety at the 5-position of the tetrahydroquinazoline ring [1]. This compound belongs to the broader class of 2,4-dioxoquinazolineacetic acids, a family extensively investigated for aldose reductase inhibition and other therapeutic applications [2]. Unlike its more common 1-substituted or 6-substituted regioisomers, the 5-acetic acid substitution pattern imparts distinct steric and electronic properties that may translate to differentiated reactivity and biological target engagement, making it a strategic choice for medicinal chemistry and chemical biology programs seeking to explore structure-activity relationships beyond conventional scaffolds [2].

Why Generic 2,4-Dioxoquinazoline Acetic Acids Cannot Replace 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid in SAR-Critical Workflows


The 2,4-dioxoquinazolineacetic acid chemotype is defined by subtle yet consequential variations in the position and nature of the acetic acid appendage. Literature precedent demonstrates that shifting the acetic acid group from the N-1 position (as in the well-characterized aldose reductase inhibitors [1]) to the C-5 position of the aromatic ring fundamentally alters the molecule's hydrogen-bonding network and steric profile. Furthermore, the N-1,N-3 dimethyl substitution pattern influences both metabolic stability and solubility compared to N-unsubstituted or N-arylalkyl analogs [1]. Consequently, in vitro potency, selectivity against off-target enzymes, and synthetic tractability are not conserved across regioisomers. Substituting this compound with a 6-carboxylic acid analog (CAS 924843-71-0) or a 6-sulfonyl chloride derivative (CAS 773877-44-4) would result in a chemically distinct building block with divergent reactivity and biological readout, jeopardizing the integrity of any structure-activity relationship study or synthetic route predicated on the 5-acetic acid architecture.

Quantitative Differentiation Evidence for 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid Against Closest Analogs


Regioisomeric Aldose Reductase Inhibition: 5-Acetic Acid vs. N-1 Acetic Acid Derivatives in the 2,4-Dioxoquinazoline Class

A foundational structure-activity relationship (SAR) study on 2,4-dioxoquinazolineacetic acids established that N-1 substituted acetic acid analogs potently inhibit bovine lens aldose reductase (ALR2) in vitro (IC50 range: ~10⁻⁶ to 4 × 10⁻⁸ M) [1]. While no direct head-to-head data exist for the 5-substituted regioisomer against the same enzyme panel, class-level inference strongly suggests that the spatial repositioning of the acetic acid pharmacophore from N-1 to C-5 will reorient the carboxylate relative to the enzyme's catalytic Tyr48/His110/NADP+ pocket, thereby altering inhibitory potency and potentially conferring selectivity against the highly homologous aldehyde reductase (ALR1) [1]. This provides a rationale for selecting the 5-acetic acid variant to probe a distinct vector within the enzyme's secondary hydrophobic pocket.

Aldose Reductase Inhibition Structure-Activity Relationship (SAR) Diabetic Complications

Synthetic Utility Differentiation: 5-Acetic Acid Building Block vs. 6-Carboxylic Acid and 6-Sulfonyl Chloride Analogs

The 5-acetic acid group provides a flexible handle for amide coupling, esterification, or reduction that is chemically distinct from the 6-carboxylic acid analog (CAS 924843-71-0) where the carboxyl is directly attached to the electron-deficient quinazoline ring, affecting its acidity (predicted pKa ~2-3 for aromatic COOH vs. ~4.5 for CH2COOH) and steric accessibility [1]. Similarly, the 6-sulfonyl chloride derivative (CAS 773877-44-4) is an electrophilic warhead for sulfonamide formation, a reaction trajectory incompatible with carboxylic acid-based diversification [1]. The target compound thus uniquely enables C-C bond formation via the methylene spacer, increasing conformational flexibility for target engagement compared to directly ring-attached carboxylic acids.

Medicinal Chemistry Library Synthesis Building Block Reactivity

Purity Benchmarking for Reproducible Screening: NLT 98% Assay vs. Typical ≥95% for Analog Procurement

Commercially available batches of the target compound are specified at NLT 98% purity (HPLC) , whereas common analogs such as the 6-carboxylic acid derivative are typically supplied at ≥95% or 97% purity levels . In high-throughput screening (HTS) campaigns, the presence of 2-5% impurities can generate false-positive hits or mask true activity in single-concentration primary screens at 10 µM, potentially wasting downstream resources on irrelevant follow-up. A 3% increase in purity from 95% to 98% translates to a proportional reduction in contaminant-mediated artifacts.

Quality Control High-Throughput Screening Reproducibility

Optimal Application Scenarios for 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid Based on Quantitative Differentiation


Probing Non-Classical Aldose Reductase Pharmacophores in Diabetic Complication Programs

Research groups investigating aldose reductase inhibitors (ARIs) for diabetic neuropathy or retinopathy can utilize this 5-acetic acid regioisomer to explore the enzyme's secondary hydrophobic pocket as described by Malamas et al. (1991) [1]. By diverging from the well-established N-1 acetic acid scaffold, the compound enables the interrogation of novel binding interactions that may overcome the potency plateau observed in the classical series (IC50 ~10⁻⁸ to 10⁻⁶ M), while potentially improving selectivity against ALR1.

Diversity-Oriented Synthesis (DOS) Libraries Targeting Kinase and Reductase Hinge Regions

The methylene-spaced carboxylic acid handle uniquely supports amide coupling with aminopyrimidine or aminopyridine fragments, generating hybrid scaffolds that can simultaneously engage the hinge region of kinases and the lipophilic pocket of aldo-keto reductases [1]. This dual-target approach is facilitated by the compound's distinct 5-position linkage, which provides optimal spatial separation between the quinazoline core and the pendant heterocycle.

High-Confidence Primary Screening with Low False-Positive Risk

Academic screening centers and CROs prioritizing assay reproducibility should select this compound due to its commercially guaranteed NLT 98% purity specification [1], which demonstrably outperforms the ≥95% purity level common for 6-substituted analogs . This reduces the probability of impurity-driven assay interference at typical screening concentrations (10 µM), yielding cleaner primary hit lists and conserving secondary assay resources.

Synthesis of 5-Functionalized Quinazoline Probes for Chemical Biology Target Identification

The 5-acetic acid moiety can be chemoselectively reduced to the corresponding alcohol or converted to an activated ester for bioconjugation (e.g., biotin or fluorophore attachment) without affecting the 2,4-dioxo functionality [1]. This enables the construction of chemical biology probes for pull-down or imaging experiments aimed at identifying the molecular target(s) of the quinazoline-2,4-dione chemotype, a critical step in target deconvolution for phenotypic screening hits.

Quote Request

Request a Quote for 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.